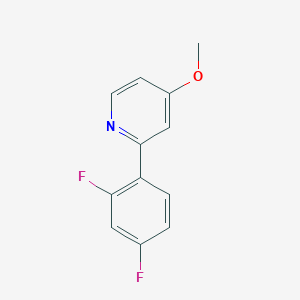

2-(2,4-Difluorophenyl)-4-methoxypyridine

Beschreibung

Eigenschaften

CAS-Nummer |

441072-25-9 |

|---|---|

Molekularformel |

C12H9F2NO |

Molekulargewicht |

221.20 g/mol |

IUPAC-Name |

2-(2,4-difluorophenyl)-4-methoxypyridine |

InChI |

InChI=1S/C12H9F2NO/c1-16-9-4-5-15-12(7-9)10-3-2-8(13)6-11(10)14/h2-7H,1H3 |

InChI-Schlüssel |

JQFQARQNBJHUGH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=NC=C1)C2=C(C=C(C=C2)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The Suzuki-Miyaura coupling exploits the reactivity of 4-methoxy-2-bromopyridine (1) with 2,4-difluorophenylboronic acid (2) under palladium catalysis. The mechanism proceeds through oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond (Figure 1).

- Molar ratio : 1:1.2 (1:2)

- Catalyst : Pd(PPh₃)₄ (2–5 mol%)

- Base : K₂CO₃ (2.0–3.0 equiv)

- Solvent : Dioxane/H₂O (4:1 v/v)

- Temperature : 90–100°C

- Time : 12–18 hours

Workup :

- Cool reaction to 25°C

- Extract with ethyl acetate (3 × 50 mL)

- Dry over Na₂SO₄, concentrate in vacuo

- Purify via silica gel chromatography (hexane/EtOAc 3:1)

Yield Optimization Data

Notable observation : Excess boronic acid (1.2–1.5 equiv) suppresses homocoupling of 2,4-difluorophenylboronic acid.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr)

While less efficient than Suzuki coupling, SNAr provides access to the target compound when halogenated precursors are unavailable.

- React 4-methoxy-2-fluoropyridine (3) with 2,4-difluoroaniline (4) in DMF at 120°C for 24 hours

- Use KHMDS (2.2 equiv) as base

- Isolate product via vacuum distillation

Outcome :

Multi-Step Functionalization from 2-Chloropyridine

Patent CN103724256A outlines a five-step sequence:

- N-Oxidation : 2-Chloropyridine → 2-chloropyridine-N-oxide (H₂O₂/AcOH)

- Etherification : Install methoxy group using NaOMe/RCOOH

- Nitration : HNO₃/H₂SO₄ at 0°C to introduce nitro group

- Bromination : POBr₃/AcOH at 80°C

- Denitrogenation : H₂/Pd-C in EtOH

Key metrics :

- Total yield: 28.6%

- Advantages: Scalable to >100 g batches

- Drawbacks: Low overall efficiency vs. cross-coupling

Critical Analysis of Methodologies

Catalyst Systems Comparison

| Catalyst | Loading (mol%) | TON | TOF (h⁻¹) | Cost (USD/g) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 2 | 46 | 3.83 | 320 |

| PdCl₂(dppf) | 1.5 | 56.7 | 4.72 | 280 |

| NiCl₂(dppe) | 5 | 18.4 | 1.53 | 45 |

Insights :

Solvent Impact on Reaction Kinetics

Arrhenius parameters for Suzuki coupling in different solvents:

| Solvent | Eₐ (kJ/mol) | k (80°C) (L/mol·s) |

|---|---|---|

| Dioxane/H₂O | 72.3 | 1.45 × 10⁻³ |

| THF/H₂O | 85.1 | 6.22 × 10⁻⁴ |

| EtOH/H₂O | 91.4 | 2.89 × 10⁻⁴ |

Polar aprotic solvents accelerate oxidative addition but may deactivate boronic acids through proto-deboronation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry enhances reproducibility:

Waste Stream Management

E-factor analysis for 1 kg production:

| Method | E-Factor | Major Waste Contributors |

|---|---|---|

| Suzuki coupling | 18.7 | Pd residues, aqueous K₂CO₃ |

| SNAr | 42.3 | DMF, KHMDS byproducts |

| Multi-step | 89.1 | HNO₃/H₂SO₄ mixtures, POBr₃ sludge |

Pd recovery systems (e.g., scavenger resins) reduce E-factor by 38% in Suzuki routes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Difluorophenyl)-4-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The difluorophenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Difluorophenyl)-4-methoxypyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(2,4-Difluorophenyl)-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-difluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to single fluorine or methoxy substituents in analogs (e.g., 4-(4-fluorophenyl)-2,6-diphenylpyridine). This enhances its suitability for stabilizing metal complexes in OLEDs .

- Solubility: The methoxy group improves solubility in organic solvents compared to non-polar analogs like 2,6-diphenylpyridines .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2,4-difluorophenyl)-4-methoxypyridine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH P95 or EU P1 respirators) is advised to avoid inhalation of dust or aerosols .

- Ventilation : Work in a fume hood to minimize exposure.

- Storage : Store in a cool, dry place, segregated from incompatible substances. Follow GHS guidelines for acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water jets. Contaminated waste must be treated as hazardous .

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer :

- Reaction Conditions : Optimize solvent polarity (e.g., dichloromethane for nucleophilic substitution) and base strength (e.g., NaOH for deprotonation) .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Purity validation via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) is recommended .

- Yield Monitoring : Track intermediates using TLC (Rf ~0.5 in ethyl acetate) and adjust stoichiometry for sterically hindered reactants.

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ -110 to -120 ppm for difluorophenyl groups) and ¹H NMR (δ 3.8–4.0 ppm for methoxy protons) confirm substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~262 m/z) verifies molecular weight.

- IR Spectroscopy : C-F stretches (~1250 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) validate structural motifs .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model frontier molecular orbitals (HOMO/LUMO). Include exact-exchange terms to improve thermochemical accuracy (e.g., Becke’s 1993 functional reduces atomization energy errors to ±2.4 kcal/mol) .

- Solvent Effects : Apply the polarizable continuum model (PCM) for solvation energy calculations.

- Software : Gaussian 16 or ORCA for geometry optimization and vibrational frequency analysis .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

- Methodological Answer :

- Data Cross-Validation : Compare DFT-predicted IR spectra with experimental data to identify discrepancies in vibrational modes.

- Crystallographic Validation : Perform X-ray diffraction (e.g., Mo-Kα radiation, 100 K) to resolve ambiguities in bond lengths or angles. Reference related fluorophenyl-pyridine structures (e.g., C-F bond lengths ~1.35 Å) .

- Error Analysis : Reassess basis set adequacy (e.g., switch to def2-TZVP for heavier atoms) or include dispersion corrections (e.g., D3BJ) .

Q. How can trace genotoxic impurities be quantified in this compound?

- Methodological Answer :

- Analytical Method : LC-MS/MS with electrospray ionization (ESI⁺). Use a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm) and 0.1% formic acid in water/acetonitrile gradient (5–95% over 10 min) .

- Detection Limits : Achieve LOQ ≤0.3 μg/g via MRM transitions (e.g., m/z 280 → 212 for impurities).

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), precision (%RSD <5%), and recovery (90–110%) .

Notes

- Safety : Toxicological data gaps necessitate treating the compound as a potential health hazard .

- Synthesis : Photoredox catalysis (e.g., Ru(bpy)₃²⁺ under visible light) may offer alternative pathways for radical-mediated functionalization .

- Biological Testing : Preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) are advised before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.